![molecular formula C15H13N5O3S B7572861 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide](/img/structure/B7572861.png)
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide, also known as PSB-0739, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the sphingosine-1-phosphate (S1P) receptor subtype 2 (S1P2), which plays a crucial role in regulating various physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.
Wirkmechanismus
The S1P2 receptor is a G protein-coupled receptor that is expressed in various cell types, including immune cells, endothelial cells, and neurons. The activation of S1P2 receptor by its ligand, sphingosine-1-phosphate (S1P), has been shown to regulate various physiological processes, such as immune cell trafficking, vascular development, and neuronal signaling. The selective inhibition of S1P2 receptor by 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate these processes by blocking the downstream signaling pathways activated by S1P2 receptor.
Biochemical and Physiological Effects:
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate various physiological processes, including immune cell trafficking, angiogenesis, and neuronal signaling. The selective inhibition of S1P2 receptor by 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to reduce the migration of immune cells, such as T cells and dendritic cells, to the sites of inflammation, which is critical in the pathogenesis of autoimmune disorders and cancer. 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has also been shown to inhibit the angiogenesis process, which is critical for the growth and metastasis of cancer cells. Additionally, 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate the neuronal signaling pathways, which are critical for the pathogenesis of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has several advantages for laboratory experiments, including its high selectivity and potency for the S1P2 receptor, which allows for the precise modulation of the downstream signaling pathways activated by this receptor. However, 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has several limitations, including its low solubility in water, which may limit its use in in vivo experiments. Additionally, the potential off-target effects of 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide on other S1P receptor subtypes may complicate the interpretation of the experimental results.
Zukünftige Richtungen
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has several potential future directions for research, including its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and neurological diseases. Additionally, the development of more selective and potent S1P2 receptor antagonists may provide a more precise modulation of the downstream signaling pathways activated by this receptor. Furthermore, the identification of novel signaling pathways regulated by S1P2 receptor may provide new targets for the development of therapeutic interventions.
Synthesemethoden
The synthesis of 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3-(1H-pyrazol-4-ylsulfonyl)aniline, which is then reacted with 4-bromopyridine to form the intermediate product, 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide. The final product is obtained by purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological diseases. The selective inhibition of S1P2 receptor by 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate various physiological processes, such as immune cell trafficking, angiogenesis, and neuronal signaling, which are critical in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-15(19-12-4-6-16-7-5-12)11-2-1-3-13(8-11)20-24(22,23)14-9-17-18-10-14/h1-10,20H,(H,17,18)(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKVSJXKEZMINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNN=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.